2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione
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Overview
Description
2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-dione is a core structure found in various bioactive molecules, making it a significant compound in medicinal chemistry. The thiazole ring in this compound adds to its biological activity, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary target of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Pharmacokinetics
The pharmacokinetic properties of this compound have been predicted in silico . , which suggests good bioavailability.
Result of Action
One of the isoindoline-1,3-dione derivatives was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests potential neuroprotective effects.
Biochemical Analysis
Cellular Effects
2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione has been found to exhibit significant effects on various types of cells and cellular processes. For instance, it has been reported to have antiproliferative activities on prostate cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well defined. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well known. It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione typically involves the reaction of 4-phenylthiazole-2-carboxylic acid with isoindoline-1,3-dione. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. For example, heating the reactants under solventless conditions can yield the desired product efficiently . This method not only reduces the use of harmful solvents but also enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and polymer additives.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylthiazol-2-yl)isoindoline-1,3-dione
- 2-(4-Ethylthiazol-2-yl)isoindoline-1,3-dione
- 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione
Uniqueness
This compound stands out due to its unique combination of the isoindoline-1,3-dione and thiazole rings, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2S/c20-15-12-8-4-5-9-13(12)16(21)19(15)17-18-14(10-22-17)11-6-2-1-3-7-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVNHQZHMQAACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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